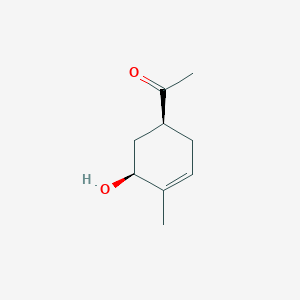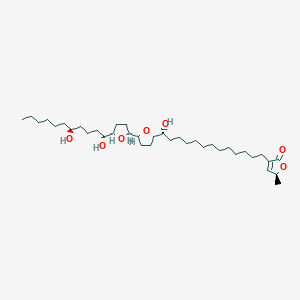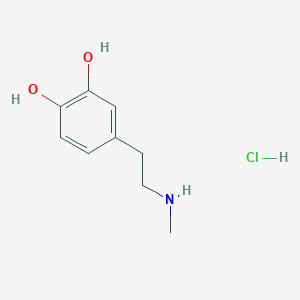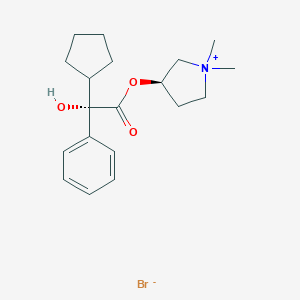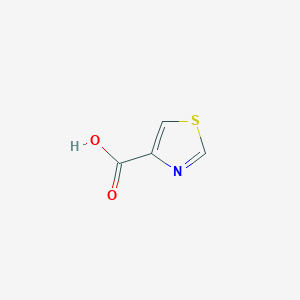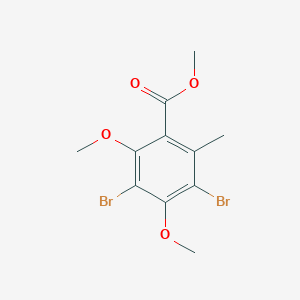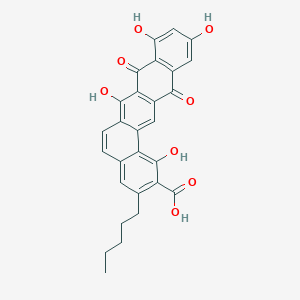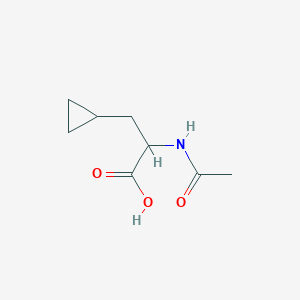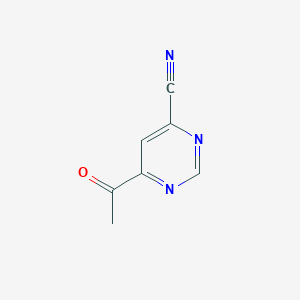
6-Acetylpyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylpyrimidine-4-carbonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemistry of similar acetylpyrimidine derivatives. The first paper describes the synthesis of chromeno[3′,4′:5,6]pyrano[2,3-d]pyrimidines using an electrogenerated anion of acetonitrile, which suggests that acetonitrile derivatives, such as 6-acetylpyrimidine-4-carbonitrile, may also be synthesized using similar electrochemical methods . The second paper discusses the reaction of a cyclopropapyrazolopyrimidine derivative with N-methylaniline, leading to various ring-transformed products . This indicates that 6-acetylpyrimidine-4-carbonitrile could potentially undergo similar transformations under the right conditions.
Synthesis Analysis
The synthesis of related pyrimidine derivatives, as mentioned in the first paper, involves a one-pot, three-component condensation process . This process utilizes an electrogenerated anion of acetonitrile as a base and tetrabutylammonium fluoride as a supporting electrolyte. The reaction is carried out at room temperature using an iron cathode and a platinum anode. Although the synthesis of 6-acetylpyrimidine-4-carbonitrile is not explicitly described, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 6-acetylpyrimidine-4-carbonitrile can be inferred to some extent from the structures of the compounds discussed in the papers. The presence of an acetyl group and a nitrile group on a pyrimidine ring would influence its reactivity and electronic properties. The electrochemical synthesis method described in the first paper suggests that the molecular structure of pyrimidine derivatives can be manipulated through controlled electrochemical reactions .
Chemical Reactions Analysis
The second paper provides an example of how a pyrimidine derivative undergoes ring transformations when reacted with N-methylaniline . This implies that 6-acetylpyrimidine-4-carbonitrile could also participate in similar chemical reactions, potentially leading to a variety of products depending on the reaction conditions and the reactants involved.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-acetylpyrimidine-4-carbonitrile are not directly discussed in the provided papers, the properties of similar compounds can be indicative. For instance, the solubility, melting point, and stability of the compound would be influenced by the acetyl and nitrile functional groups. The electrochemical synthesis approach mentioned in the first paper suggests that the compound could be synthesized in a relatively pure state, which would be important for determining its physical properties .
Aplicaciones Científicas De Investigación
Structural Activity Relationship and Medicinal Perspectives
Pyrimidine derivatives, including 6-Acetylpyrimidine-4-carbonitrile, are integral to developing anti-Alzheimer's agents due to their nonpoisonous nature and synthesizing practicability. They offer a promising avenue in medicinal chemistry for addressing neurological disorders, showcasing the potential of pyrimidine scaffolds in drug development. This is particularly relevant in enhancing the pharmacological profile of therapeutics aimed at mitigating or rehabilitating neurological impairments (Das et al., 2021).
Pyrimidine Derivatives in Cancer Treatment
Research has demonstrated the utility of pyrimidine-based structures, such as 6-Acetylpyrimidine-4-carbonitrile, in designing anticancer agents. These compounds have been identified for their cytotoxicity and antitumor activities, acting through mechanisms such as DNA intercalation and inhibition of topoisomerase II-mediated DNA relaxation, highlighting their potential as novel antitumor agents with unique advantages over existing therapies (Skibo, 1998).
Enzymatic Role in DNA Repair
Photolyase, an enzyme involved in repairing sun-induced DNA damage, utilizes pyrimidine dimers as substrates for its catalytic processes. Studies on photolyases indicate that pyrimidine derivatives play a critical role in understanding the dynamics and mechanisms of DNA repair, underscoring the biological significance of pyrimidines in maintaining genomic integrity (Zhang, Wang, & Zhong, 2017).
Anti-inflammatory and Synthesis Research
Recent developments in synthesizing and studying the anti-inflammatory activities of pyrimidine derivatives have shown significant pharmacological effects. The structure-activity relationships (SARs) of these compounds provide insight into designing new anti-inflammatory agents, suggesting a broad spectrum of therapeutic applications beyond their traditional roles (Rashid et al., 2021).
Propiedades
IUPAC Name |
6-acetylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORJOGJGGTVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

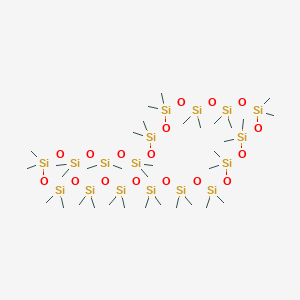
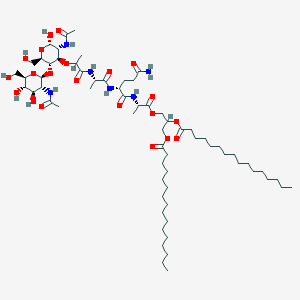
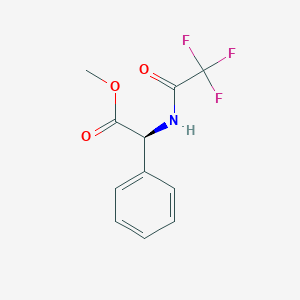
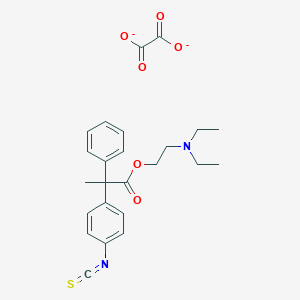

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
